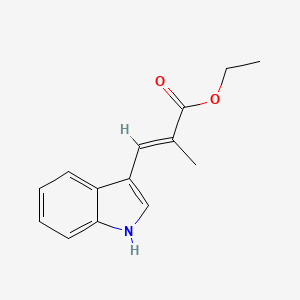

Ethyl 3-(3-Indolyl)-2-methylacrylate

Description

Significance of Indole (B1671886) Scaffold in Contemporary Organic Chemistry

The indole ring system, an bicyclic aromatic heterocycle, is a fundamental structural motif in a plethora of biologically active molecules. Its unique electronic properties, arising from the fusion of a benzene (B151609) ring to a pyrrole (B145914) ring, make it an attractive target for synthetic chemists. The indole nucleus is a key component of the amino acid tryptophan and its derivatives, including the neurotransmitter serotonin (B10506) and the hormone melatonin. This prevalence in nature has inspired the development of a vast number of synthetic methodologies to access functionalized indoles for use in drug discovery and materials science.

Overview of Alpha, Beta-Unsaturated Ester Systems in Organic Synthesis

Alpha, beta-unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group of an ester. This arrangement results in a polarized system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in a variety of fundamental organic transformations, most notably the Michael addition, where a nucleophile adds to the β-position of the unsaturated system. Furthermore, the double bond can participate in pericyclic reactions such as the Diels-Alder reaction, highlighting the synthetic versatility of this functional group.

Contextualization of Ethyl 3-(3-Indolyl)-2-methylacrylate within Indole-Acrylate Class and Related Derivatives

This compound belongs to the broader class of indole-acrylates, which are characterized by an indole ring linked at the 3-position to an acrylic acid ester. The presence of a methyl group at the 2-position of the acrylate (B77674) chain in the title compound introduces steric and electronic modifications compared to its unsubstituted counterpart, Ethyl 3-(3-indolyl)acrylate. This substitution can influence the reactivity of the double bond and the conformational preferences of the molecule.

Other related derivatives include those with different ester groups (e.g., methyl, tert-butyl), and those with substituents on the indole ring. For instance, (E)-Methyl 3-(1H-indol-3-yl)acrylate is a closely related compound where the ethyl ester is replaced by a methyl ester and the 2-methyl group is absent. nih.gov Another example is Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate, which features a cyano group at the alpha position, significantly altering the electronic nature of the acrylate system. nih.gov The study of these derivatives provides valuable insights into the structure-activity relationships within this class of compounds.

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

ethyl (E)-3-(1H-indol-3-yl)-2-methylprop-2-enoate |

InChI |

InChI=1S/C14H15NO2/c1-3-17-14(16)10(2)8-11-9-15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3/b10-8+ |

InChI Key |

TWLMCIKJOZPXIS-CSKARUKUSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C |

Canonical SMILES |

CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in the Formation and Transformation of Ethyl 3 3 Indolyl 2 Methylacrylate

Mechanistic Pathways for Indole-Acrylate Bond Formation

The formation of the crucial bond between the indole (B1671886) nucleus and the acrylate (B77674) moiety can be achieved through several distinct mechanistic pathways. These routes, often influenced by the choice of catalysts and reaction conditions, include radical annulation processes, electrophilic/nucleophilic additions, and C-H functionalization strategies.

While less common for the direct synthesis of simple indole acrylates, radical annulation processes represent a powerful tool for constructing complex heterocyclic systems. These reactions typically involve the generation of radical intermediates that can undergo cyclization or addition reactions. For instance, transition-metal-free [3+3] annulation of indol-2-ylmethyl carbanions with nitroarenes proceeds through σH-adduct intermediates. nih.gov Although this specific example leads to indolo[3,2-b]quinolines, the underlying principles of radical addition and cyclization are relevant to the broader field of indole functionalization. The formation of such intermediates highlights the potential for radical pathways to be involved in the formation of complex indole derivatives.

A more prevalent pathway for the formation of the indole-acrylate linkage involves electrophilic or nucleophilic addition reactions. The indole ring, being electron-rich, is inherently nucleophilic, particularly at the C3 position. bhu.ac.in This nucleophilicity allows it to react with electrophilic acrylate precursors.

One proposed mechanism involves the reaction of an indole with an electrophilic species, such as a Michael acceptor. bhu.ac.in For instance, indole can react with α,β-unsaturated ketones, nitriles, and nitro compounds under acidic conditions to yield 3-substituted products. bhu.ac.in In the context of ethyl 3-(3-indolyl)-2-methylacrylate synthesis, a similar mechanism can be envisioned where an activated acrylate derivative acts as the electrophile.

Conversely, the indole nitrogen can be deprotonated to form an indolyl anion, which can then act as a nucleophile. However, electrophilic substitution at the C3 position is generally favored due to the greater stability of the resulting cationic intermediate. bhu.ac.in

A two-step nucleophilic addition-tautomerization mechanism has been proposed for the reaction of indole with an aminoacrylate intermediate in the enzymatic synthesis of tryptophan. nih.gov This suggests that a similar stepwise process, involving initial nucleophilic attack followed by proton transfer, could be operative in the chemical synthesis of indole acrylates.

The table below summarizes the key aspects of electrophilic/nucleophilic addition mechanisms.

| Mechanism Component | Description |

| Indole Nucleophilicity | The electron-rich nature of the indole ring, particularly at the C3 position, drives the reaction. |

| Electrophilic Acrylate | An activated acrylate derivative serves as the electrophile, accepting the nucleophilic attack from the indole. |

| Intermediate Formation | A cationic intermediate is formed upon attack of the indole at the β-carbon of the acrylate. |

| Proton Transfer | A subsequent proton transfer step rearomatizes the indole ring and yields the final product. |

Modern synthetic strategies increasingly rely on direct C-H functionalization, which offers a more atom-economical approach to bond formation. In the synthesis of indole acrylates, C-H functionalization can be directed by either the indole or the acrylate moiety.

Palladium-catalyzed reactions have been developed for the synthesis of indole-fused α-carbolines from 2,3′-biindoles, involving double C-H activation. researchgate.net While not a direct synthesis of this compound, this demonstrates the feasibility of activating indole C-H bonds for carbon-carbon bond formation. Such strategies could potentially be adapted for the direct coupling of indoles with acrylates.

The regioselectivity of these reactions is a critical aspect, and it can often be controlled by the choice of directing groups and catalysts. For example, substrate-controlled regioselective arylation of 2-indolylmethanols with indoles has been achieved, affording different products based on the electronic nature of the substituents. nih.gov This highlights the potential for fine-tuning C-H functionalization reactions to achieve specific isomers of indole acrylates.

Detailed Studies of Key Intermediate Species

The elucidation of reaction mechanisms often hinges on the identification and characterization of key intermediate species. In the context of indole-acrylate formation, several types of intermediates have been proposed or observed.

In radical-mediated reactions, σH-adducts are formed from the reaction of indol-2-ylmethyl carbanions with nitroarenes. nih.gov These adducts are crucial precursors to the final cyclized products.

In electrophilic addition pathways, the formation of a cationic intermediate, often referred to as a Wheland intermediate, is a key step. The stability of this intermediate, which is influenced by the substitution pattern on the indole ring, dictates the regioselectivity of the reaction. The positive charge in the intermediate formed by attack at C3 can be delocalized over the indole nitrogen, providing significant stabilization. bhu.ac.in

Studies on the enzymatic synthesis of tryptophan have allowed for the observation of aminoacrylate and quinonoid intermediates through rapid-scanning stopped-flow kinetic studies. nih.gov While these are specific to the enzymatic system, they provide valuable insights into the types of transient species that might be involved in chemical syntheses.

The table below details some of the key intermediate species in indole-acrylate formation.

| Intermediate Species | Reaction Pathway | Significance |

| Radical Adducts | Radical Annulation | Precursors to cyclized products in radical-mediated reactions. |

| Cationic Intermediates | Electrophilic Addition | Determines the regioselectivity of the reaction; stabilized by the indole nitrogen. |

| Aminoacrylate Intermediate | Enzymatic Synthesis | A key reactive species in the biological formation of the indole-acrylate bond. |

| Quinonoid Intermediate | Enzymatic Synthesis | Formed after the initial nucleophilic attack in the enzymatic pathway. |

Stereochemical Control and Regioselectivity in Synthesis

Achieving specific stereochemical and regiochemical outcomes is a major challenge in the synthesis of substituted acrylates. The geometry of the double bond (E/Z isomerism) and the position of substitution on the indole ring are critical factors.

Regioselectivity: The inherent nucleophilicity of the C3 position of the indole ring generally directs electrophilic attack to this position, leading to 3-substituted indoles. bhu.ac.in However, under certain conditions, substitution at other positions, such as C2, can occur. Solvent and catalyst choice can play a crucial role in controlling regioselectivity. For instance, a solvent-controlled regioselective arylation of indoles has been reported, where the choice of solvent dictates whether C2 or C3 arylation occurs. rsc.org Similarly, temperature has been used to control the regioselective thiolation of 2-indolylmethanols. rsc.org

Stereochemical Control: The synthesis of indole acrylates can lead to the formation of either (E) or (Z) isomers. The stereochemical outcome is often influenced by the reaction mechanism and the steric and electronic properties of the reactants and catalysts. For example, catalyst- and substituent-controlled regio- and stereoselective synthesis of indolyl acrylates has been achieved using Lewis acids, allowing for the selective formation of different isomers. researchgate.net The reaction of indole with ethyl nitrosoacrylate, proceeding through a hetero-Diels-Alder reaction, also exhibits regioselectivity that can be rationalized by quantum chemical calculations. nih.gov

The following table summarizes factors influencing stereochemical and regiochemical control.

| Control Factor | Influence on Outcome | Example |

| Catalyst | Can direct the reaction to a specific regio- or stereoisomer. | Lewis acid catalysis for selective formation of (Z)- or (E)-indolyl acrylates. researchgate.net |

| Solvent | Can influence the reaction pathway and thus the regioselectivity. | Solvent-controlled arylation of indoles at C2 or C3. rsc.org |

| Substituents | Electronic and steric effects of substituents on the indole or acrylate can direct the regiochemical and stereochemical outcome. | Substrate-controlled regioselective arylation of 2-indolylmethanols. nih.gov |

| Temperature | Can be used to control the regioselectivity of the reaction. | Temperature-controlled regioselective thiolation of 2-indolylmethanols. rsc.org |

Advanced Spectroscopic Characterization of Ethyl 3 3 Indolyl 2 Methylacrylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the molecular framework and deduce the electronic environment of each atom.

The ¹H NMR spectrum of Ethyl 3-(3-indolyl)-2-methylacrylate is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron density around the proton, which is affected by shielding and deshielding effects from adjacent functional groups.

The indole (B1671886) moiety will present characteristic signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton on the nitrogen (N-H) is expected to appear as a broad singlet at a downfield chemical shift (δ ~8.0-8.5 ppm), a characteristic feature of indole N-H protons. rsc.org The C2-H proton of the indole ring will likely resonate as a singlet or a narrow multiplet around δ 7.3 ppm. The four protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7) will appear as a complex multiplet system in the range of δ 7.0-7.6 ppm.

The acrylate (B77674) portion of the molecule will show signals for the vinylic proton, the ethyl ester group, and the methyl group. The vinylic proton (=CH) attached to the indole ring is expected to be a singlet and significantly deshielded by the conjugated system, appearing downfield. The ethyl group will present a quartet for the methylene (B1212753) (-CH₂-) protons (δ ~4.2 ppm) coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons (δ ~1.3 ppm). rsc.org The methyl group attached to the double bond (-C(CH₃)=) will appear as a singlet, likely in the range of δ 2.1-2.3 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Observed Shifts for an Analogue.

| Proton Assignment | Predicted δ (ppm) for Target Compound | Observed δ (ppm) for Ethyl 2-(2-methyl-1H-indol-3-yl)acrylate rsc.org |

| Indole N-H | 8.0 - 8.5 (br s) | 7.95 (s) |

| Indole Aromatic-H | 7.0 - 7.6 (m) | 6.99-6.98 (m) |

| Indole C2-H | ~7.3 (s) | - |

| Vinylic =CH | Downfield (s) | 6.44 (s), 5.69 (s) |

| -OCH₂CH₃ | ~4.2 (q) | 4.19 (q) |

| -C(CH₃)= | 2.1 - 2.3 (s) | - |

| Indole-CH₃ | - | 2.09 (s) |

| -OCH₂CH₃ | ~1.3 (t) | 1.20 (t) |

Data presented for Ethyl 2-(2-methyl-1H-indol-3-yl)acrylate, a structural isomer, for comparative purposes. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

For this compound, the carbonyl carbon (C=O) of the ester is expected at the most downfield position, typically around δ 167-168 ppm. rsc.org The carbons of the indole ring will resonate in the δ 109-136 ppm region. The quaternary carbons (C-3, C-3a, C-7a) will generally show lower intensity peaks compared to the protonated carbons. The olefinic carbons of the acrylate moiety will appear between δ 127-135 ppm. rsc.org The ethyl ester carbons will be observed with the -OCH₂ carbon around δ 61 ppm and the -CH₃ carbon around δ 14 ppm. rsc.org The methyl carbon attached to the double bond is predicted to be in the range of δ 12-15 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Observed Shifts for an Analogue.

| Carbon Assignment | Predicted δ (ppm) for Target Compound | Observed δ (ppm) for Ethyl 2-(2-methyl-1H-indol-3-yl)acrylate rsc.org |

| C=O | 167 - 168 | 167.8 |

| Indole C-atoms | 109 - 136 | 135.1, 134.7, 127.9, 127.2, 121.3, 119.8, 118.8, 110.6, 109.6 |

| Olefinic C-atoms | 127 - 135 | 133.6, 127.2 |

| -OCH₂CH₃ | ~61 | 61.2 |

| -C(CH₃)= | 12 - 15 | - |

| Indole-CH₃ | - | 12.5 |

| -OCH₂CH₃ | ~14 | 14.3 |

Data presented for Ethyl 2-(2-methyl-1H-indol-3-yl)acrylate, a structural isomer, for comparative purposes. rsc.org

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the coupling between the -OCH₂- protons and the -OCH₂CH₃ protons of the ethyl group. It would also reveal the coupling network among the aromatic protons (H-4 to H-7) on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of the ¹³C signals for all protonated carbons by correlating them to their attached, and previously assigned, protons.

The vinylic proton showing correlations to the indole C-3, the acrylate C-2, and the carbonyl carbon.

The protons of the C-2 methyl group showing correlations to the acrylate C-2, the vinylic carbon, and the carbonyl carbon.

The indole N-H proton showing correlations to C-2, C-3a, and C-7a.

The indole C2-H showing correlations to C-3, C-3a, and C-4.

Together, these 2D NMR techniques would provide definitive evidence for the structure of this compound. iupac.org

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comtriprinceton.org The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretching, bending, and other molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch : A sharp to moderately broad band around 3400 cm⁻¹ corresponding to the indole N-H stretching vibration. researchgate.net

C-H Stretches : Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed just below 3000 cm⁻¹. derpharmachemica.com

C=O Stretch : A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the α,β-unsaturated ester carbonyl group. rsc.org

C=C Stretches : Aromatic C=C stretching vibrations from the indole ring will appear in the 1450-1620 cm⁻¹ region. researchgate.net The acrylate C=C stretch is also expected in this region, often around 1610-1630 cm⁻¹. rsc.org

C-O Stretch : The C-O stretching of the ester group will give rise to strong bands in the 1100-1300 cm⁻¹ region.

Raman spectroscopy would complement the IR data. The aromatic ring breathing modes of the indole nucleus typically give strong Raman signals around 760 cm⁻¹ and 1010 cm⁻¹. researchgate.net The C=C double bonds of both the aromatic system and the acrylate chain are also expected to be Raman active.

Table 3: Characteristic IR Absorption Bands for Indole and Acrylate Moieties.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Indole N-H | Stretch | ~3406 | researchgate.net |

| Aromatic C-H | Stretch | >3000 | derpharmachemica.com |

| Aliphatic C-H | Stretch | <3000 | derpharmachemica.com |

| Ester C=O | Stretch | 1700 - 1720 | rsc.org |

| Aromatic C=C | Stretch | 1450 - 1620 | researchgate.net |

| Olefinic C=C | Stretch | 1610 - 1630 | rsc.org |

| Ester C-O | Stretch | 1100 - 1300 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions). The spectrum is primarily determined by the conjugated π-electron system of the molecule.

The indole chromophore exhibits characteristic absorption bands. Typically, indole and its simple derivatives show a strong absorption band (the B band) around 220 nm and a less intense, structured band (the L band) between 260-290 nm. researchgate.netresearchgate.net For this compound, the indole ring is conjugated with the acrylate system. This extended conjugation is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indole. The primary absorption maxima for indole derivatives are often observed around 280 nm and may shift depending on the solvent and substitution. researchgate.netresearchgate.net The extended π-system in the target molecule would likely result in significant absorption in the 280-320 nm range.

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) for Indole and Related Compounds.

| Compound | Solvent | λₘₐₓ (nm) | Reference |

| Indole-3-acetaldehyde | - | 244, 260, 300 | researchgate.net |

| Indole-3-carboxylic acid | - | 278 | researchgate.net |

| Polyindole | THF | 535 | asianpubs.org |

| Indole Analogues | Methanol | 200 - 310 | nih.gov |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern upon ionization.

For this compound (C₁₄H₁₅NO₂), the molecular weight is 229.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 229.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Loss of the ethoxy group : Cleavage of the O-CH₂CH₃ bond would result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to a significant fragment ion at m/z 184.

Loss of ethylene (B1197577) : A McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da), resulting in an ion at m/z 201.

Cleavage of the ester group : Loss of the entire ethyl formate (B1220265) moiety (HCOOCH₂CH₃, 74 Da) is another possibility.

Indole-related fragmentation : The indole ring itself is quite stable. A characteristic fragmentation pathway for 3-substituted indoles involves the formation of a stable quinolinium-like ion. The fragment at m/z 144, corresponding to the indolyl-ethene cation, is a likely product after cleavage of the bond between the acrylate C2 and C3. nih.govscirp.org Further fragmentation of the indole ring can lead to ions at m/z 116 and 89. scirp.org

Table 5: Predicted Key Mass Spectrometry Fragments for this compound.

| m/z | Proposed Fragment Identity |

| 229 | [M]⁺• (Molecular Ion) |

| 201 | [M - C₂H₄]⁺• (McLafferty Rearrangement) |

| 184 | [M - •OCH₂CH₃]⁺ |

| 170 | [Indole-CH=C(CH₃)-C≡O]⁺ |

| 144 | [Indolyl-CH=CH₂]⁺ |

| 116 | Fragment from Indole Ring Cleavage |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While the specific crystal structure of this compound is not extensively documented in publicly available literature, detailed analysis of close analogues, such as (E)-Methyl 3-(1H-indol-3-yl)acrylate, offers valuable understanding of the molecular architecture.

The study of (E)-Methyl 3-(1H-indol-3-yl)acrylate, an analogue differing by the ester group and the absence of a methyl group at the α-position of the acrylate moiety, reveals significant details about the solid-state conformation. In this compound, the indole and methyl acrylate mean planes are not coplanar but are inclined at an angle of 10.6 (1)°. nih.gov This deviation from planarity is a critical feature of its molecular geometry.

The crystallographic data for this analogue provides a foundational model for understanding the potential solid-state structure of related indole acrylates.

Crystallographic Data for (E)-Methyl 3-(1H-indol-3-yl)acrylate

The single-crystal X-ray diffraction analysis of (E)-Methyl 3-(1H-indol-3-yl)acrylate yielded precise unit cell parameters and details about the crystal system. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₂ |

| Formula Weight | 201.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.884 (3) |

| b (Å) | 7.923 (5) |

| c (Å) | 21.898 (13) |

| β (°) | 93.54 (3) |

| Volume (ų) | 1018.9 (10) |

| Z | 4 |

| Temperature (K) | 288 |

| Radiation | Mo Kα |

| Density (calculated) (Mg m⁻³) | 1.312 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications. nih.gov

Intermolecular Interactions

The stability and architecture of the crystal lattice are dictated by specific non-covalent interactions.

| Interaction Type | Description |

| N—H···π | Links molecules into chains along the nih.gov direction. |

| C—H···O | Weak hydrogen bonds that further consolidate the crystal packing. |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications. nih.gov

Computational Analysis of this compound Currently Unavailable in Scientific Literature

A thorough search of scientific databases and computational chemistry literature has revealed no specific studies detailing the theoretical and computational investigation of the compound This compound . Consequently, the data required to populate the requested article, including detailed research findings and specific data tables on its computational analysis, is not publicly available.

The outlined sections require specific quantitative results derived from sophisticated computational methods, such as:

Density Functional Theory (DFT): To determine the molecule's optimized 3D geometry, conformational possibilities, electronic structure, and various reactivity descriptors.

Time-Dependent Density Functional Theory (TDDFT): To predict its ultraviolet-visible (UV-Vis) absorption and emission spectra.

These analyses involve complex calculations that must be performed and published by researchers in the field. Without such dedicated studies on this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's specific outline regarding its computational chemistry profile.

While general principles of DFT and TDDFT are well-established and have been applied to related structures like indole and various acrylate derivatives, extrapolating this information would be speculative and would not provide the specific, quantitative data requested for this compound itself.

Therefore, the generation of an article with detailed research findings, data tables, and in-depth analysis for each specified subsection is not feasible at this time due to the absence of the necessary source data in the scientific domain.

Computational Chemistry and Theoretical Investigations of Ethyl 3 3 Indolyl 2 Methylacrylate

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Investigation of Intramolecular Charge Transfer (ICT) Characteristics

Theoretical investigations into Ethyl 3-(3-Indolyl)-2-methylacrylate have shed light on its potential for intramolecular charge transfer (ICT), a fundamental process in photophysics and materials science. In molecules with donor-π-acceptor architectures, photoexcitation can lead to a significant redistribution of electron density from the electron-donating moiety to the electron-accepting group. In the case of this compound, the indole (B1671886) ring serves as the electron donor, while the ethyl acrylate (B77674) portion, particularly the carbonyl group, acts as the electron acceptor, connected by a π-conjugated system.

Computational studies, often employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic structure and transitions that govern ICT. These calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For indole-based donor-π-acceptor systems, the HOMO is typically localized on the electron-rich indole ring, while the LUMO is concentrated on the acrylate acceptor group. The energy gap between these orbitals is a key determinant of the electronic absorption and emission properties of the molecule.

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, initiating the charge transfer process. In polar solvents, the resulting excited state with significant charge separation can be stabilized, often leading to a red-shift in the emission spectrum, a phenomenon known as solvatochromism. Theoretical models can simulate this effect by incorporating solvent effects, providing insights into the nature of the excited state. For related indole-based styryl dyes, strong intramolecular charge transfer characteristics have been computationally and experimentally verified, showing significant redshift with increasing solvent polarity, indicative of a π → π* transition. researchgate.net

The extent of charge transfer can be quantified by analyzing the electron density distribution in the ground and excited states and by calculating the change in dipole moment upon excitation. A larger change in dipole moment suggests a more significant charge separation in the excited state, which is a hallmark of an efficient ICT process. While direct computational data for this compound is not extensively available, studies on analogous indole derivatives provide a strong basis for predicting its ICT characteristics. researchgate.netnih.gov The formation of charge-transfer complexes in indole-based systems has been evaluated theoretically by Molecular Orbital (MO) calculations, which can be correlated with experimental UV-vis spectroscopy. rsc.org

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not widely documented in the literature, the behavior of similar indole-containing molecules and acrylate polymers in various environments has been computationally explored. MD simulations are a powerful tool to understand the dynamic behavior of molecules, including their interactions with solvents or biological macromolecules, by simulating the atomic motions over time.

For a molecule like this compound, MD simulations could provide valuable insights into its conformational flexibility. The rotational barriers around the single bonds connecting the indole ring, the acrylate double bond, and the ethyl ester group determine the molecule's accessible conformations, which in turn influence its electronic and chemical properties.

In a solvated environment, MD simulations can reveal the nature of solute-solvent interactions. For instance, in a polar solvent like water, simulations could model the formation and dynamics of hydrogen bonds between the solvent molecules and the N-H group of the indole ring as well as the carbonyl oxygen of the acrylate moiety. The study of microsolvated indole with water has shown that such interactions can be probed to understand processes like hydrogen-bond breaking on a picosecond timescale. nih.gov This solvation structure can significantly impact the intramolecular charge transfer characteristics discussed in the previous section.

In the context of biological systems, MD simulations could be employed to study the interaction of this compound with proteins or nucleic acids. Such simulations are crucial in drug discovery and molecular biology to predict binding affinities and modes of interaction. Although not directly related, MD simulations have been used to study the poling and relaxation of acrylic films, demonstrating the utility of this technique in understanding the dynamic properties of acrylate-based materials. mdpi.com

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for examining the reaction mechanisms involved in the synthesis of this compound. A common route to such compounds involves the reaction of an indole with an appropriate electrophilic acrylate precursor. Density Functional Theory (DFT) calculations are frequently used to map the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

The reaction of indole with electrophiles typically proceeds via an electrophilic substitution mechanism. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and, therefore, the most common site for electrophilic attack. Computational studies can model the approach of the acrylate reactant to the indole nucleus and calculate the activation energies for substitution at different positions (e.g., C2 vs. C3).

A detailed computational analysis of a related reaction, the hetero-Diels-Alder reaction of ethyl nitrosoacrylate with indole, revealed that the 3-alkylated indole is the favored product. nih.govfrontiersin.orgresearchgate.net This preference was explained by a lower energy transition state for the attack at the C3 position compared to the C2 position. nih.govfrontiersin.org Such studies typically involve locating the transition state structures and confirming they are first-order saddle points on the potential energy surface by vibrational frequency analysis (i.e., the presence of a single imaginary frequency corresponding to the reaction coordinate).

Energetic Profiles of Proposed Pathways

The energetic profile, or reaction coordinate diagram, is a cornerstone of computational reaction mechanism analysis. It plots the relative free energy of the system as it progresses from reactants to products. For the synthesis of this compound, different mechanistic pathways can be proposed and their energetic profiles compared.

For instance, a Friedel-Crafts-type alkylation of indole with a suitable precursor to the ethyl 2-methylacrylate moiety can be modeled. DFT calculations would determine the energies of the reactants, any intermediate species (such as a sigma complex or Wheland intermediate), and the final product, relative to the transition states.

In a related computational study on the reaction of ethyl nitrosoacrylate with indole, the energetic profile showed that the formation of the cycloadduct at the C3 position via an exo approach has a lower activation energy (ΔE = 41.5 kJ/mol) than the pathway leading to C2 alkylation. nih.govfrontiersin.org Furthermore, the intermediate cycloadduct leading to the C3 product was found to be more stable than the one for C2 substitution. nih.gov The final ring-opened oxime product was also confirmed to be significantly more stable than the initial cycloadduct, driving the reaction to completion. nih.govfrontiersin.org

The table below illustrates the kind of data that can be obtained from such computational studies, using the reaction of ethyl nitrosoacrylate with indole as an example.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Indole + Ethyl Nitrosoacrylate | 0 |

| TS (C3-exo) | Transition state for C3 attack (exo) | 41.5 |

| Intermediate (C3) | Cycloadduct from C3 attack | -21.5 |

| TS (C2-exo) | Transition state for C2 attack (exo) | >41.5 |

| Intermediate (C2) | Cycloadduct from C2 attack | -5.5 |

| Product | Ring-opened C3-substituted indole | -84.5 |

Note: The data in this table is based on the reaction of indole with ethyl nitrosoacrylate as a model system and is intended to be illustrative of the output of computational energetic profile analysis. nih.govfrontiersin.org

Rationalization of Regioselectivity and Stereoselectivity

Computational studies are particularly adept at explaining the origins of regioselectivity and stereoselectivity in chemical reactions. For the formation of this compound, the primary regiochemical question is why the substitution occurs at the C3 position of the indole ring.

As mentioned, the preference for C3 alkylation of indoles is a well-established experimental observation. nih.gov Computational chemistry rationalizes this by demonstrating that the transition state for the electrophilic attack at C3 is lower in energy than the transition state for attack at any other position, such as C2. nih.govfrontiersin.org This can be attributed to the electronic structure of the indole ring and the ability of the nitrogen atom to stabilize the positive charge that develops in the transition state and the subsequent intermediate. Frontier Molecular Orbital (FMO) theory is often used to complement this analysis. The reaction is typically controlled by the interaction between the HOMO of the nucleophile (indole) and the LUMO of the electrophile (the acrylate). Calculations show that the HOMO of indole has its largest coefficient at the C3 position, making it the most favorable site for electrophilic attack. researchgate.net

Stereoselectivity could also be a factor in the synthesis of this compound, for example, concerning the geometry of the double bond (E/Z isomers). Computational modeling can determine the relative energies of the transition states leading to each stereoisomer. The stereoisomer formed via the lower energy transition state would be predicted to be the major product under kinetic control. The relative stability of the final E and Z products can also be calculated to predict the outcome under thermodynamic control. In the analogous study of the reaction with ethyl nitrosoacrylate, both endo and exo approaches were considered computationally to determine the favored stereochemical pathway. nih.govfrontiersin.orgresearchgate.net

Structure Activity Relationship Sar Studies on Ethyl 3 3 Indolyl 2 Methylacrylate and Its Derivatives

Impact of Substituent Variation on the Indole (B1671886) Nucleus (e.g., N-1, C-2, C-3 positions)

N-1 Position: The indole nitrogen (N-1) is a common site for substitution. The presence and nature of a substituent at this position can dictate the molecule's orientation within a binding pocket. For instance, in a series of N-1 and C-3 disubstituted indole Schiff bases designed as cyclooxygenase (COX) inhibitors, the N-1 substituent played a key role in activity. nih.gov Compounds with an N-1 benzoyl group were found to position themselves in a hydrophobic pocket of the COX-2 active site, contributing to inhibitory potency. nih.gov In contrast, replacing the benzoyl group with hydrogen or a benzyl (B1604629) group resulted in varied inhibitory effects, highlighting the importance of this position for specific target interactions. nih.gov An unsubstituted indole nitrogen atom is often considered mandatory for antioxidant activity, as it allows for the stabilization of the indolyl radical. nih.gov

C-2 Position: The C-2 position of the indole ring is another critical site for modification. While many active indole compounds are substituted at C-3, modifications at C-2 can also modulate activity. Studies on 2-CF3-indoles have demonstrated that this position is amenable to various substitutions that can lead to compounds with anti-inflammatory, neuroprotective, and antiproliferative properties. nih.gov The introduction of a methyl group at the C-2 position, as seen in Ethyl 3-(3-Indolyl)-2-methylacrylate, can influence the molecule's steric profile and its interaction with target proteins. In some contexts, substituents at the C-2 position can lead to a migration reaction, transforming a C-3 substituted indole into a C-2 substituted one under certain acidic conditions. nih.gov

C-3 Position: The C-3 position is arguably the most frequently modified site in the development of bioactive indole derivatives. nih.gov The nature of the substituent at this position significantly affects the compound's properties. nih.gov For this compound, the acrylate (B77674) side chain at C-3 is a key determinant of its function. SAR studies on other C-3 substituted indoles have shown that the type of group directly connected to the C-3 methylene (B1212753) bridge strongly influences antioxidant activity. nih.gov For example, derivatives with a pyrrolidinedithiocarbamate moiety at this position have shown potent radical scavenging and Fe³⁺-reducing activity. nih.gov The ability of the C-3 side chain to stabilize a radical through hydrogen abstraction is a crucial factor for antioxidant potential. nih.gov

Table 1: Summary of Substituent Effects on the Indole Nucleus of Related Indole Derivatives

| Position | Substituent Type | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| N-1 | Unsubstituted (-H) | Often required for antioxidant activity; allows for indolyl radical stabilization. | nih.gov |

| N-1 | Benzoyl group | Positions the molecule in a hydrophobic pocket of the COX-2 active site, enhancing inhibitory activity. | nih.gov |

| N-1 | Benzyl group | Leads to effective and selective COX-2 inhibition in certain Schiff base derivatives. | nih.gov |

| C-2 | Trifluoromethyl (-CF3) group | Can impart anti-inflammatory, neuroprotective, and antiproliferative properties. | nih.gov |

| C-2 | Methyl (-CH3) group | Can lower the hydrodenitrogenation (HDN) conversion rate compared to unsubstituted indole, suggesting steric hindrance at catalytic sites. | mdpi.com |

| C-3 | Pyrrolidinedithiocarbamate moiety | Confers significant radical scavenging and antioxidant properties. | nih.gov |

| C-3 | Methyl (-CH3) group | Can lower the hydrodenitrogenation (HDN) conversion rate compared to unsubstituted indole. | mdpi.com |

Influence of Alkyl Ester Moiety and Acrylate Chain Modifications

Modifications to the side chain, specifically the alkyl ester moiety and the acrylate chain, are critical for fine-tuning the physicochemical properties and biological activity of this compound.

Alkyl Ester Moiety: The ethyl group of the ester function influences properties such as lipophilicity, solubility, and metabolic stability. Varying the length of the alkyl ester chain can modulate these characteristics. Studies on poly(alkyl acrylate) materials show that the length of the alkyl ester chain significantly affects physical properties like the glass transition temperature. mdpi.com For instance, increasing the number of carbons in the alkyl chain generally decreases the glass transition temperature. mdpi.com While these studies are on polymers, the principle can be extrapolated to small molecules, where changes in the alkyl chain length (e.g., from methyl to ethyl to butyl) can alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile. An increase in the hydrophobic alkyl chain length can lead to a decrease in the affinity for water, which can impact bioavailability. nih.gov

Acrylate Chain Modifications: The acrylate chain itself offers several points for modification. The double bond's geometry (E/Z configuration) and the presence of substituents on the α- and β-carbons are crucial. The methyl group at the α-position of this compound is a key feature. Altering or replacing this group can affect the molecule's rigidity and electronic distribution. The double bond is susceptible to Michael addition reactions, which could be a mechanism of action for its biological effects. The reactivity of this system can be tuned by introducing electron-donating or electron-withdrawing groups on the indole ring or the acrylate moiety.

Table 2: Influence of Alkyl Ester and Acrylate Chain Modifications

| Modification Site | Change | Potential Impact on Properties | Reference |

|---|---|---|---|

| Alkyl Ester Chain | Increase in length (e.g., methyl to ethyl to butyl) | Increases lipophilicity, may decrease water solubility, and can alter ADME properties. | nih.gov |

| Alkyl Ester Chain | Decrease in length (e.g., butyl to ethyl to methyl) | Decreases lipophilicity, may increase water solubility, and can impact metabolic stability. | mdpi.com |

| Acrylate α-position | Substitution (e.g., -CH3) | Affects steric profile, electronic distribution, and molecular rigidity. | N/A |

| Acrylate Double Bond | Saturation (removal of double bond) | Eliminates potential for Michael addition, likely altering the mechanism of action and reducing certain biological activities. | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to guide the design of new, more potent analogs. mdpi.com

These models quantify the effect of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on the activity of the molecules. mdpi.com For a series of indole derivatives targeting the serotonin (B10506) transporter, a 3D-QSAR study revealed specific structural requirements for high affinity. mdpi.com The CoMSIA hydrophobic contour map indicated that hydrophilic groups at the C-5 position of the indole ring were favorable for activity. mdpi.com Conversely, the electrostatic map showed that electron-rich atoms at the same position were also favorable, suggesting that substituents like fluorine could enhance binding. mdpi.com

QSAR models are developed by first aligning a training set of molecules with known activities and then calculating various molecular descriptors. nih.gov Statistical methods are used to generate a predictive model, which is then validated using an external test set of compounds. mdpi.com Successful QSAR models for indole and isatin (B1672199) derivatives have been developed to predict inhibitory activity against targets like SARS CoV 3CLpro. nih.govnih.gov These studies highlight how specific structural features and physicochemical properties encoded in molecular descriptors can be correlated with biological outcomes, providing a rational basis for lead optimization. mdpi.com

Mechanistic Investigations of Ethyl 3 3 Indolyl 2 Methylacrylate Interactions with Biological Targets

Modulation of Cellular Processes

Inhibition of Tubulin Polymerization and Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. nih.gov They are dynamic polymers formed from α,β-tubulin heterodimers. nih.gov The dynamic instability of microtubules is crucial for the formation and function of the mitotic spindle during cell division. nih.gov Many indole (B1671886) derivatives exert their potent anticancer effects by interfering with this process, acting as inhibitors of tubulin polymerization. nih.gov

| Compound | Key Structural Features | IC50 (µM) for Tubulin Polymerization Inhibition |

|---|---|---|

| Compound 10 | 3-(3,4,5-trimethoxyphenyl)thio at C3 | 2.6 |

| Compound 11 | Compound 10 with C-2 methyl group | 6.8 |

| Compound 23 | 5-methoxy, C-2 methyl group | 3.3 |

| Colchicine (B1669291) (Reference) | - | 3.2 |

| Combretastatin A-4 (Reference) | - | 2.2 |

Induction of Cell Cycle Arrest (e.g., G2/M phase)

By disrupting microtubule dynamics, tubulin-targeting agents effectively halt the cell division process. researchgate.net The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle, most commonly in the G2/M phase. nih.govmdpi.com This is a hallmark mechanistic outcome for inhibitors of tubulin polymerization. mdpi.comnih.gov

Studies on potent arylthioindole derivatives have confirmed this effect. For example, treatment of HeLa cells with a potent antitubulin ATI (compound 16) led to a significant accumulation of cells in the G2/M phase, with the proportion increasing by 56% after 24 hours. nih.govacs.org This arrest in mitosis prevents the segregation of chromosomes and progression into anaphase, ultimately triggering pathways that lead to cell death. mdpi.combiorxiv.org Various other indole-based compounds have also been shown to cause cell cycle arrest at the G2/M phase in different cancer cell lines, confirming this as a consistent downstream effect of their interaction with tubulin. nih.govmdpi.com

Activation of Apoptotic Pathways and Regulated Cell Death Mechanisms (e.g., Bcl-2, Mcl-1)

Prolonged arrest at the G2/M phase of the cell cycle typically leads to the initiation of apoptosis, or programmed cell death. mdpi.commdpi.com This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com This family includes both anti-apoptotic members, such as Bcl-2 and Myeloid cell leukemia-1 (Mcl-1), and pro-apoptotic members. nih.gov Anti-apoptotic proteins like Mcl-1 are often overexpressed in cancer cells, allowing them to evade apoptosis and contributing to therapeutic resistance. nih.govnih.gov

Inhibitors that cause mitotic arrest can trigger the intrinsic apoptotic pathway. This is often characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 and the upregulation of pro-apoptotic proteins. mdpi.com The neutralization of Mcl-1 is a promising strategy to restore apoptotic signaling in cancer cells. nih.gov While direct studies linking Ethyl 3-(3-Indolyl)-2-methylacrylate to the modulation of specific Bcl-2 family proteins are unavailable, it is a well-established consequence of the activity of potent tubulin inhibitors. nih.gov The sustained mitotic arrest caused by such compounds leads to a signaling cascade that overcomes the protective effects of proteins like Bcl-2 and Mcl-1, ultimately leading to caspase activation and apoptotic cell death. youtube.comyoutube.com

Ligand-Receptor Interaction Studies

Molecular Docking and Binding Affinity Predictions

To understand how indole derivatives interact with their biological target, researchers employ computational methods like molecular docking. nih.gov These in silico studies predict the binding pose and affinity of a ligand within the active site of a protein. researchgate.net For indole-based tubulin inhibitors, molecular docking has been instrumental in elucidating their interaction with tubulin, particularly at the colchicine binding site. mdpi.commdpi.com

Docking simulations for various arylthioindoles and related compounds consistently predict their binding within this specific pocket on the β-tubulin subunit. csic.escsic.es These models help rationalize the observed structure-activity relationships, explaining why certain substitutions enhance or diminish activity. mdpi.com For example, modeling studies have shown that the trimethoxyphenyl group of active analogs fits into a hydrophobic pocket, while the indole core forms key hydrogen bonds. csic.escsic.es Such predictions of binding affinity and orientation are critical for guiding the design and optimization of new, more potent anticancer agents. nih.govnih.gov

Interactions with Specific Protein Binding Sites (e.g., Colchicine Binding Site on Tubulin)

The majority of small-molecule indole inhibitors of tubulin polymerization function by binding to the colchicine binding site, located at the interface between the α- and β-tubulin subunits. mdpi.commdpi.com This site is distinct from other sites targeted by agents like taxanes or vinca (B1221190) alkaloids. nih.gov The binding of a ligand to the colchicine site physically prevents the curved tubulin dimer from adopting the straight conformation required for incorporation into a growing microtubule, thereby inhibiting polymerization. csic.es

Molecular modeling and X-ray crystallography studies of related indole compounds have provided a detailed picture of this interaction. mdpi.comcsic.es The indole ring itself is a critical pharmacophore. mdpi.com Studies on arylthioindoles have shown that the indole moiety is positioned to form a crucial hydrogen bond between the indole nitrogen and the side chain of the β-tubulin residue Threonine-179 (Thr179). csic.escsic.es The substituents at the C3 position, such as the arylthio group in ATI analogs, are oriented towards a hydrophobic pocket near Cysteine-241 (Cys241). csic.escsic.es The specific interactions within this site explain the high potency of many indole derivatives as antimitotic agents. nih.govcsic.es

Enzyme and Transporter Modulation (e.g., Monocarboxylate Transporter 1 (MCT1), Cytosolic Phospholipase A2 α (cPLA2α), Topoisomerase II)

The indole scaffold is a prominent feature in numerous compounds that exhibit modulatory effects on various enzymes and transporters critical to cellular function and disease pathology. While specific data on this compound is limited, research on other indole derivatives provides insight into their potential interactions with targets such as Monocarboxylate Transporter 1 (MCT1), Cytosolic Phospholipase A2 α (cPLA2α), and Topoisomerase II.

Monocarboxylate Transporter 1 (MCT1):

Monocarboxylate transporters are crucial for the transport of key metabolites like lactate (B86563) and pyruvate (B1213749) across cell membranes. nih.govresearchgate.net MCT1, in particular, is a promising target in cancer therapy due to its role in the metabolic reprogramming of tumor cells. nih.govmanchester.ac.uknih.gov A study focused on a library of 16 indole-based molecules revealed their potential as potent inhibitors of MCT1. nih.gov These compounds demonstrated functional inhibitory activities at low nanomolar concentrations and exhibited significant antiproliferative effects on MCT1-expressing cancer cell lines such as A-549 and MCF-7. nih.gov The lead compound from this series showed greater potency than a known reference inhibitor, and molecular docking studies suggested strong binding affinities to MCT1. nih.gov The general structure of these active indole derivatives features a 2-cyano-3-(1H-indol-3-yl)acrylate core. nih.govacs.org

Interactive Data Table: Inhibitory Activity of Indole Derivatives against MCT1

| Compound | Substitution Pattern | IC₅₀ (nM) against MCT1 | Reference |

| Compound 17 | Phenyl substitution at the amide | 314 | nih.gov |

| Compound 24 | para-halogen substitution | More potent than reference compound | nih.gov |

| Compound 25 | 4-fluorine substitution | 793 | acs.org |

| Compound 30 | 2-pyridyl derivative | Potent MCT1 inhibitor | acs.org |

Cytosolic Phospholipase A2 α (cPLA2α):

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes. nih.gov Consequently, inhibitors of cPLA2α are of significant interest for the development of anti-inflammatory drugs. mdpi.com Indole derivatives have been a major focus in the development of cPLA2α inhibitors. nih.gov For instance, a class of indole-based inhibitors, including Efipladib, has been developed and shown to be potent and selective for cPLA2α in various assays. nih.govacs.org These compounds have demonstrated efficacy in both acute and chronic in vivo models of inflammation. nih.gov In silico docking studies have also been employed to investigate the binding of indole derivatives to phospholipase A2, with compounds like indoleacetic acid and indolebutyric acid identified as potential competitive inhibitors. nih.gov

Interactive Data Table: cPLA2α Inhibitory Activity of Indole Derivatives

| Compound | Type | IC₅₀ Value | Assay | Reference |

| Ecopladib | Indole derivative | 0.15 µM | GLU assay | nih.gov |

| Giripladib | Indole derivative | - | Phase II clinical trial for osteoarthritis | nih.gov |

| ASB14780 | Indole-based inhibitor | 0.020 µM | Human whole blood assay | nih.gov |

| Indoleacetic acid (IAA) | Indole derivative | - | Identified as a competitive inhibitor | nih.gov |

Topoisomerase II:

Topoisomerase II is a vital enzyme involved in managing DNA topology during replication and transcription, making it a well-established target for anticancer drugs. acs.orgnih.gov Several classes of indole derivatives have been investigated as inhibitors of Topoisomerase II. nih.govnih.govmdpi.com For example, certain indenoindolone derivatives have been shown to exhibit potent and specific inhibition of human DNA Topoisomerase IIα. nih.gov Similarly, a series of 3-methyl-2-phenyl-1H-indoles displayed a strong correlation between their antiproliferative effects and their ability to inhibit Topoisomerase II. acs.orgacs.org Mechanistic studies on some of these compounds suggest they can induce apoptosis in cancer cells. acs.orgnih.gov

Interactive Data Table: Topoisomerase II Inhibitory Activity of Indole Derivatives

| Compound Class | Example Compound | Observed Effect | Reference |

| Indenoindolone derivatives | Substituted indenoindolones | Potent and specific inhibition of TopoIIα | nih.gov |

| 3-Methyl-2-phenyl-1H-indoles | Compound 32 | Good correlation between antiproliferative effect and Topo II inhibition; induces apoptosis | acs.orgacs.org |

| Ursolic acid indole derivatives | N-(3-(4-Methylpiperazin-1-yl)propyl)-50-methyl-10H-ursa-2,12-dieno[3,2-b]indol-28-carboxamide | Significant inhibition of TopoII activity | mdpi.com |

| Carbazole-rhodanine conjugates | - | Topoisomerase II inhibitory activity | mdpi.com |

Aryl Hydrocarbon Receptor (AhR) Activation Mechanisms

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell cycle. mdpi.complos.org Many indole derivatives, which can be derived from tryptophan metabolism, are known to be ligands and activators of AhR. nih.gov The activation of AhR by these compounds is a key mechanism through which they exert their biological effects.

Upon ligand binding, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). mdpi.com This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription. mdpi.com A wide array of chemicals, including environmental contaminants and endogenous compounds like tryptophan derivatives, can activate AhR. plos.org

The skin microbiota, for instance, can metabolize tryptophan into various indole derivatives that act as AhR ligands, influencing skin homeostasis. nih.govoup.comresearchgate.net This highlights a natural and continuous source of AhR activation. The activation of AhR has been shown to suppress immune responses, in part by increasing the percentage of regulatory T (Treg) cells. nih.gov Furthermore, AhR activation can lead to reciprocal epigenetic regulation of FoxP3 and IL-17 expression, which has implications for inflammatory conditions. plos.orgresearchgate.net

Interactive Data Table: Key Aspects of Aryl Hydrocarbon Receptor (AhR) Activation by Indole Derivatives

| Feature | Description | Consequence of Activation | References |

| Ligand Binding | Indole derivatives, often from tryptophan metabolism, bind to the cytosolic AhR. | Conformational change in AhR. | mdpi.comnih.gov |

| Nuclear Translocation | The ligand-bound AhR moves into the nucleus. | - | mdpi.complos.org |

| Heterodimerization | AhR forms a complex with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). | Formation of a functional transcription factor complex. | mdpi.com |

| DNA Binding | The AhR-ARNT complex binds to Xenobiotic Response Elements (XREs) on DNA. | Initiation of target gene transcription. | mdpi.com |

| Biological Outcomes | Modulation of immune responses, regulation of cell cycle, and xenobiotic metabolism. | Suppression of certain immune responses, potential for therapeutic intervention in inflammatory diseases. | plos.orgnih.govresearchgate.net |

Applications of Ethyl 3 3 Indolyl 2 Methylacrylate in Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

The indole (B1671886) acrylate (B77674) framework is a valuable starting point for constructing more elaborate molecular architectures. Although specific examples detailing the use of ethyl 3-(3-indolyl)-2-methylacrylate in the total synthesis of complex natural products are not prevalent in the literature, the general reactivity of the indole nucleus and the acrylate system informs its potential. The indole C3 position is a reactive nucleophilic site, capable of attacking electrophiles. nih.gov The acrylate portion, being an electron-deficient alkene, is susceptible to nucleophilic conjugate addition (Michael reaction) and can participate in various cycloaddition reactions.

Research into related α-indolylacrylate derivatives demonstrates their utility. For instance, a general and efficient synthesis of α-indolylacrylates has been developed through the reaction of 2-substituted indoles with various pyruvates, catalyzed by a Brønsted acid ionic liquid. nih.govrsc.org This methodology provides access to a library of substituted indolylacrylates, highlighting their role as versatile intermediates that can be further functionalized.

A plausible reaction mechanism for the synthesis of α-indolylacrylates involves the acid-catalyzed attack of the nucleophilic C3 position of the indole onto the ketone carbonyl of an ethyl pyruvate (B1213749) derivative. This forms a hydroxyl intermediate which then dehydrates to yield the final acrylate product. nih.gov This synthetic accessibility makes the parent scaffold a useful building block for creating a diverse range of more complex structures.

Table 1: Synthesis of α-Indolylacrylate Derivatives This table summarizes the synthesis of various α-indolylacrylate compounds through the reaction of substituted indoles with ethyl pyruvate, showcasing the versatility of the synthetic method.

| Entry | Indole Reactant (Substitution) | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Methylindole | Ethyl 2-methyl-3-(2-methyl-1H-indol-3-yl)acrylate | 91 |

| 2 | 2-Phenylindole | Ethyl 2-methyl-3-(2-phenyl-1H-indol-3-yl)acrylate | 85 |

| 3 | 5-Methoxy-2-methylindole | Ethyl 3-(5-methoxy-2-methyl-1H-indol-3-yl)-2-methylacrylate | 88 |

| 4 | 5-Chloro-2-methylindole | Ethyl 3-(5-chloro-2-methyl-1H-indol-3-yl)-2-methylacrylate | 82 |

Data sourced from El-Harairy, et al. (2020). nih.gov

Precursor in the Development of Electronically Tunable Chromophores and Optoelectronic Materials

Optoelectronic materials are characterized by their ability to interact with light and electricity, a property often found in conjugated organic molecules. ossila.com The structure of this compound, featuring an electron-rich indole donor group conjugated to an electron-accepting ethyl acrylate group, forms a classic donor-π-acceptor (D-π-A) system. This architecture is fundamental to the design of chromophores with intramolecular charge-transfer (ICT) characteristics.

Upon absorption of light, an electron can be promoted from the highest occupied molecular orbital (HOMO), primarily localized on the indole ring, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acrylate portion. The energy of this transition, and thus the color of the compound, can be tuned by modifying the electronic properties of the donor or acceptor or by extending the π-conjugated bridge. semanticscholar.orgrsc.org

While specific studies on the optoelectronic properties of this compound are limited, research on analogous indole-based chromophores provides significant insight. For example, indole-based chromophores with a tricyanofuranyl acceptor connected by a vinylene (C=C) bridge exhibit strong ICT absorption bands in the visible region. semanticscholar.org Elongating the π-bridge in such systems leads to a significant bathochromic (red) shift of the absorption maximum. This principle suggests that this compound could serve as a foundational structure for creating more complex dyes for applications in materials science, such as in organic light-emitting diodes (OLEDs) or nonlinear optics. semanticscholar.orgchemrxiv.org The introduction of substituents on the indole nitrogen or the aromatic ring would further allow for the fine-tuning of its photophysical properties. nih.govnih.gov

Table 2: Photophysical Properties of an Analogous Indole-Based Chromophore This table shows the absorption maxima (λmax) of an indole-vinylene-tricyanofuranyl chromophore in different solvents, demonstrating the intramolecular charge-transfer character.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

|---|---|---|

| Hexane | 1.88 | 510 |

| Toluene | 2.38 | 525 |

| Dichloromethane | 8.93 | 548 |

| Acetonitrile | 37.5 | 555 |

Data interpreted from synthesis and study of similar indole-based chromophores. semanticscholar.org

Role in Medicinal Chemistry Lead Optimization (from a synthetic and mechanistic perspective)

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.govnih.gov Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govnih.gov this compound serves as an excellent template for lead optimization in drug discovery programs.

From a synthetic standpoint, the molecule offers several points for chemical modification to explore the structure-activity relationship (SAR). researchgate.netresearchgate.net Key synthetic modifications include:

N-Alkylation/Arylation of the Indole: The indole nitrogen can be readily functionalized to introduce various groups, which can alter the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds. nih.gov

Substitution on the Benzene (B151609) Ring: Electrophilic aromatic substitution can be performed on the indole's benzene ring to introduce electron-donating or electron-withdrawing groups, systematically probing electronic and steric effects on target binding.

Modification of the Acrylate Moiety: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. This dramatically changes the polarity and hydrogen bonding capability of the molecule, which is a common strategy in lead optimization to improve potency or pharmacokinetic properties. acs.org

From a mechanistic perspective, these synthetic modifications are designed to enhance interactions with a biological target. For example, in designing enzyme inhibitors, a newly introduced functional group might form a specific hydrogen bond with an amino acid residue in the active site. Studies on related indole-acrylamide derivatives as potential tubulin-targeting anticancer agents found that substitutions on the indole ring significantly influenced cytotoxic activity. nih.gov Specifically, methyl substitution at the N-1 position of the indole was found to enhance activity significantly in some series. nih.gov The acrylate portion itself can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (like cysteine) in a target protein, a strategy used to achieve irreversible inhibition. The systematic synthesis and evaluation of analogues derived from the this compound scaffold allow medicinal chemists to build a comprehensive SAR and develop more potent and selective therapeutic agents. nih.govresearchgate.net

Q & A

Basic: What synthetic methodologies are recommended for Ethyl 3-(3-Indolyl)-2-methylacrylate to achieve high yield and purity?

Answer:

The synthesis of this compound typically involves conjugate addition or esterification reactions. For example, analogous acrylate esters have been synthesized via Ru-catalyzed asymmetric cyclopropanation, where the methyl group at the 2-position is critical for stereochemical control . Key steps include:

- Reagent Selection : Use of FeCl₃ in acetone for aldehyde deprotection, as demonstrated in related acrylate derivatives .

- Purification : Column chromatography (silica gel or Sephadex LH-20) is effective for isolating pure compounds, as seen in indole derivative isolations .

- Yield Optimization : Maintaining anhydrous conditions and controlling reaction temperature (e.g., 20–25°C) minimizes side reactions .

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

A multi-spectroscopic approach is essential:

- ¹H/¹³C NMR : Characterize the indole proton (δ 7.0–7.5 ppm) and acrylate ester carbonyl (δ 165–170 ppm). The methyl group at C2 appears as a singlet near δ 1.8–2.2 ppm .

- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and indole N-H stretching (~3400 cm⁻¹) .

- Mass Spectrometry (MS) : The molecular ion peak at m/z 229.27 (C₁₄H₁₅NO₂) confirms the molecular weight .

Advanced: How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

Answer:

The (E/Z)-isomerism of the acrylate moiety significantly impacts reactivity. For example, in Ru-catalyzed cyclopropanation, stereospecificity arises from the concerted mechanism, where the (E)-isomer reacts preferentially to form cyclopropane derivatives with retained configuration . Key factors:

- Steric Effects : The 2-methyl group hinders rotation, stabilizing specific transition states.

- Electronic Effects : Electron-withdrawing ester groups enhance electrophilicity, facilitating nucleophilic attack .

- Catalytic Systems : Chiral ligands (e.g., BINAP) improve enantioselectivity in asymmetric reactions .

Advanced: What computational tools predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations using software like Gaussian or ORCA are ideal:

- HOMO-LUMO Analysis : Predicts reactivity toward electrophiles/nucleophiles. The indole ring’s HOMO dominates, suggesting nucleophilic aromatic substitution susceptibility .

- Molecular Dynamics (MD) : Simulates solvent effects on conformation, critical for designing aqueous-phase reactions .

- PubChem Data : Leverage pre-computed properties (e.g., InChIKey:

CYRMKUDLKFOIBU-UHFFFAOYSA-N) for benchmarking .

Advanced: Are there biological activities associated with this compound or its analogs?

Answer:

While direct studies are limited, structurally related indole acrylates exhibit antimicrobial and anticancer properties. For example:

- Bisindolyl Alkaloids : Isolated from Vibrio parahaemolyticus, these compounds show UV-absorbing properties and interact with Ehrlich’s reagent, indicating potential bioactivity .

- Drug Development : Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate derivatives are explored as kinase inhibitors due to indole’s affinity for hydrophobic binding pockets .

Advanced: How does the 2-methyl group affect the compound’s stability under varying pH conditions?

Answer:

The methyl group enhances steric protection of the ester carbonyl, reducing hydrolysis rates. Experimental insights:

- Acidic Conditions : Slow hydrolysis (t₁/₂ > 24 hrs at pH 2) due to hindered nucleophilic attack.

- Basic Conditions : Faster degradation (t₁/₂ ~6 hrs at pH 12) via hydroxide ion-mediated ester cleavage .

- Stability Testing : Use HPLC to monitor degradation products and optimize storage conditions (e.g., inert atmosphere, −20°C) .

Advanced: What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Answer:

Discrepancies often arise from isomer ratios or catalytic efficiency. Mitigation strategies:

- Isomer Separation : Employ chiral chromatography or recrystallization to isolate (E/Z)-isomers before reactivity studies .

- Catalyst Screening : Test transition-metal catalysts (e.g., Rh, Ru) to identify optimal systems for specific transformations .

- Kinetic Studies : Use in-situ IR or NMR to track reaction progress and identify intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.